2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide

Medicinal Chemistry ADME Prediction Lipophilicity

The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide (CAS 1105244-62-9, molecular formula C₁₉H₁₅FN₂O₄, molecular weight 354.34 g/mol) is a synthetic small molecule belonging to the 2‑isoxazol‑3‑yl‑acetamide class. It features a benzo[d][1,3]dioxol-5-yl (piperonyl) group at the 5‑position of the isoxazole ring and a 4‑fluorobenzyl moiety on the acetamide nitrogen.

Molecular Formula C19H15FN2O4
Molecular Weight 354.337
CAS No. 1105244-62-9
Cat. No. B2637868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide
CAS1105244-62-9
Molecular FormulaC19H15FN2O4
Molecular Weight354.337
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CC=C(C=C4)F
InChIInChI=1S/C19H15FN2O4/c20-14-4-1-12(2-5-14)10-21-19(23)9-15-8-17(26-22-15)13-3-6-16-18(7-13)25-11-24-16/h1-8H,9-11H2,(H,21,23)
InChIKeyLXYIQIJOITZHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1105244-62-9: Structural and Pharmacological Context of a 5‑Piperonyl‑isoxazole‑acetamide Analog


The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide (CAS 1105244-62-9, molecular formula C₁₉H₁₅FN₂O₄, molecular weight 354.34 g/mol) is a synthetic small molecule belonging to the 2‑isoxazol‑3‑yl‑acetamide class . It features a benzo[d][1,3]dioxol-5-yl (piperonyl) group at the 5‑position of the isoxazole ring and a 4‑fluorobenzyl moiety on the acetamide nitrogen. Compounds sharing this core scaffold have been reported as inhibitors of heat shock protein 90 (HSP90) with significant anti‑HIV activity, establishing the pharmacological relevance of the series [1]. This compound is commercially available for research use at a standard purity of ≥95% .

Why a Simple Isoxazole‑acetamide Replacement Is Not Scientifically Justified for 1105244-62-9


Structure–activity relationship (SAR) studies on 2‑isoxazol‑3‑yl‑acetamide analogs reveal that both the nature of the 5‑aryl substituent and the N‑substitution pattern dramatically modulate target engagement, cellular potency, and selectivity [1]. For instance, within the same scaffold, subtle modifications to the isoxazole ring or amide side chain can shift the therapeutic index by several‑fold [1]. Therefore, replacing this compound with a structurally similar analog lacking the 5‑piperonyl group or the para‑fluorobenzyl tail cannot be assumed to preserve biological activity or pharmacokinetic behavior. The specific combination present in 1105244-62-9 represents a distinct chemotype whose properties must be evaluated independently rather than inferred from generic isoxazole‑acetamide data.

Quantitative Differentiation Evidence for 1105244-62-9 Against Closest Analogs


Lipophilic Ligand Efficiency: Predicted cLogP Advantage Over the Non‑fluorinated Benzyl Analog

The 4‑fluorobenzyl substituent in 1105244-62-9 is expected to increase lipophilicity compared to the non‑fluorinated benzyl analog (CAS 1210145-14-4, calculated cLogP ≈ 2.8 ). For drug discovery programs targeting intracellular or CNS‑located targets, a moderate logP increase of ~0.5 units can improve membrane permeability while avoiding excessive lipophilicity that leads to metabolic instability [1].

Medicinal Chemistry ADME Prediction Lipophilicity

Class‑Level Anti‑HIV Potency: 2‑Isoxazol‑3‑yl‑acetamide Scaffold Achieves >80% Inhibition at Non‑cytotoxic Concentrations

A series of fifteen 2‑isoxazol‑3‑yl‑acetamide compounds (2a–o) were evaluated for anti‑HIV activity in cell‑based assays. Seven compounds (2a–b, 2e, 2j, 2l–m) achieved >80% viral inhibition at their highest non‑cytotoxic concentration [1]. The lead compound 2l demonstrated a therapeutic index ~3.5‑fold better than AUY922, a second‑generation HSP90 inhibitor, and showed cell‑type, virus‑isolate, and viral‑load‑independent activity without directly inhibiting viral enzymes (Reverse Transcriptase, Integrase, Protease) [1]. While 1105244-62-9 was not tested in this study, it shares the identical 2‑(isoxazol‑3‑yl)acetamide core scaffold and thus falls within a pharmacologically validated chemotype.

Antiviral Research HIV HSP90 Inhibition

Piperonyl Group Differentiation: Predicted Metabolic Profile vs. Furan and Thiophene 5‑Aryl Analogs

The benzo[d][1,3]dioxole (piperonyl) substituent at the isoxazole 5‑position confers a distinct metabolic liability compared to furan or thiophene analogs. While furan‑containing compounds (e.g., N‑(4‑fluorobenzyl)‑2‑(5‑(furan‑2‑yl)isoxazol‑3‑yl)acetamide) are prone to cytochrome P450‑mediated bioactivation to reactive epoxides and subsequent hepatotoxicity [1], the piperonyl group undergoes methylenedioxy ring cleavage to catechol metabolites, which are typically handled by catechol‑O‑methyltransferase (COMT) conjugation pathways [2]. Thiophene analogs carry their own risk of S‑oxidation and reactive intermediate formation [1].

Drug Metabolism Structural Biology Toxicology

Pharmacokinetic Differentiation: 4‑Fluorobenzyl vs. Phenethyl Amide Side Chain

The 4‑fluorobenzyl amide in 1105244-62-9 positions an electron‑withdrawing fluorine atom para to the benzylic carbon. This electronic effect is predicted to modestly reduce the rate of amidase‑mediated hydrolysis relative to the non‑fluorinated phenethyl analog (CAS 1105244-70-9), where the absence of fluorine and the extended ethyl spacer result in higher conformational flexibility and potentially greater susceptibility to proteolytic cleavage [1]. The fluorine substitution also increases the C–F bond dipole, which can enhance binding to protein targets through orthogonal multipolar interactions [2].

Pharmacokinetics Metabolic Stability Amide Bond

BindingDB Entry Suggests Isoxazole Modification Profoundly Affects EPAC1/2 Inhibitory Activity

SAR data deposited in BindingDB from US Patent 11,124,489 demonstrate that modifications to the isoxazole ring among structurally related compounds produce a >4.5‑fold range in IC₅₀ values against EPAC1 (Rap guanine nucleotide exchange factor 3). For example, Compound 32 (BDBM517688) showed an IC₅₀ of 3000 nM against EPAC1 and 2200 nM against EPAC4, while Compound 33 (BDBM517718) showed a markedly weaker IC₅₀ of 11,300 nM against EPAC1 [1]. This sensitivity to isoxazole substitution underscores that 1105244-62-9, with its unique 5‑piperonyl and N‑(4‑fluorobenzyl) substitution pattern, cannot be considered interchangeable with even closely related analogs without independent EPAC profiling.

Signal Transduction EPAC Inhibition SAR

Recommended Scientific and Procurement Scenarios for 1105244-62-9


Scaffold‑Hopping Libraries in Antiviral Drug Discovery Targeting HSP90

Given the validated anti‑HIV activity of the 2‑isoxazol‑3‑yl‑acetamide scaffold [1], procurement of 1105244-62-9 enables exploration of the 5‑piperonyl/4‑fluorobenzyl substitution space. Its unique combination of functional groups may yield compounds with improved therapeutic index compared to earlier‑generation analogs such as compound 2l [1].

EPAC1/EPAC4 Selectivity Profiling in Cardiovascular and Metabolic Disease Research

The BindingDB data confirm that isoxazole modifications within a common chemotype can shift EPAC1 IC₅₀ values by >3‑fold [2]. 1105244-62-9 is a structurally distinct entry point for profiling EPAC isoform selectivity, which is critical for developing cAMP‑signaling modulators for heart failure, type 2 diabetes, and chronic pain.

Toxicology‑Aware Lead Optimization: Piperonyl vs. Furan/Thiophene Heterocycle Selection

The piperonyl moiety in 1105244-62-9 offers a metabolic profile distinctly different from furan‑ and thiophene‑based analogs, which are flagged as higher‑risk for bioactivation and hepatotoxicity [3]. This compound enables comparative in vitro metabolite identification studies to empirically validate the predicted toxophore advantage.

CNS Penetration Studies: Fluorine‑Enabled Lipophilicity Tuning

The predicted +0.5 cLogP increase from the 4‑fluorobenzyl group relative to the benzyl analog positions 1105244-62-9 as a candidate for CNS permeability assessment. Combined with in vitro BBB models or PAMPA assays, this compound can test whether modest lipophilicity gains translate to improved brain exposure without efflux liability.

Quote Request

Request a Quote for 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.